4-去甲氧基-4-硝基奥美拉唑硫醚

描述

Synthesis Analysis

The synthesis of Omeprazole derivatives, including compounds like 4-Desmethoxy-4-nitro Omeprazole Sulfide, involves a series of chemical reactions designed to modify the molecular structure to achieve desired properties. For instance, 2-nitro-4-methoxyaniline, an important intermediate in Omeprazole synthesis, can be synthesized through acetylation, nitration, and reduction from 4-methoxyaniline, achieving a product yield superior to previously reported methods (Hou Zhan-peng, 2009).

Molecular Structure Analysis

The molecular structure of Omeprazole and its derivatives plays a crucial role in their function as proton pump inhibitors. Studies on the tautomerism of Omeprazole in solution reveal insights into the stability and behavior of such compounds under various conditions, which is crucial for understanding their chemical reactivity and therapeutic efficacy (R. M. Claramunt et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of Omeprazole, indicative of its derivatives as well, involves interactions with sulfhydryl groups under acidic conditions, leading to the inhibition of gastric (H+-K+)-ATPase. This reaction mechanism is essential for its antisecretory effect in the stomach (W. Im et al., 1985).

Physical Properties Analysis

The determination of Omeprazole and its metabolites in plasma and urine through liquid chromatography sheds light on the physical properties relevant to its pharmacokinetics and metabolism. Such analytical methods are vital for understanding the distribution, metabolism, and excretion of Omeprazole derivatives (P. Lagerström & B. Persson, 1984).

Chemical Properties Analysis

The electrochemical redox behavior of Omeprazole at a glassy carbon electrode provides insights into its chemical properties, including pH-dependent oxidation processes. Understanding these properties is crucial for predicting the behavior of Omeprazole derivatives in biological systems (S. M. A. Jorge et al., 2010).

科学研究应用

合成和化学行为

合成工艺: 研究集中于合成与奥美拉唑相关的化合物,例如 2-硝基-4-甲氧基苯胺,这是一种重要的中间体。已开发出具有更高产率的改进合成方法,这有利于工业应用 (侯占鹏,2009); (吴宝祥,2007)。

化学性质和互变异构: 研究探讨了奥美拉唑在溶液中的互变异构,为其化学行为提供了见解,这对于了解其反应性和稳定性至关重要 (R. M. Claramunt 等,2004)。

药学意义和生化应用

新型合成和杂质: 研究包括奥美拉唑及其药用杂质的新型合成,突出了质子泵抑制剂及其杂质的开发 (S. Saini 等,2019)。

抗氧化和抗凋亡作用: 奥美拉唑因其潜在的抗氧化和抗凋亡作用而受到研究,这可能有助于其在胃溃疡治疗中的治疗效果 (K. Biswas 等,2003)。

分析和生化技术

电化学行为: 已使用各种伏安法研究奥美拉唑的电化学氧化还原行为,为分析应用提供了有价值的信息 (S. M. A. Jorge 等,2010)。

对映选择性分析: 已开发用于对人血清中的奥美拉唑及其代谢物进行对映选择性定量分析的技术,这对于了解该药物的代谢特征非常重要 (J. Martens-Lobenhoffer 等,2007)。

生物催化用于制药生产: 已开发用于制备对映纯形式奥美拉唑的生物催化方法,展示了生物催化在制药生产中的潜力 (Shefali Sangar 等,2018); (P. Babiak 等,2011)。

降解和环境影响: 对奥美拉唑在水生环境中降解的研究提供了对其环境影响和在水中的行为的见解 (E. Cavalcanti 等,2013); (M. DellaGreca 等,2006)。

在不对称生物氧化中的应用: 使用特定菌株进行不对称生物氧化的应用,用于制备奥美拉唑,突出了生物技术在药物合成中的整合 (张媛媛等,2021)。

属性

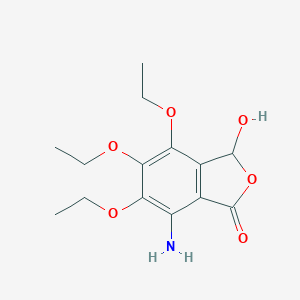

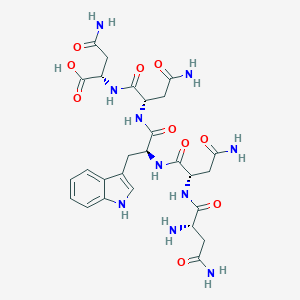

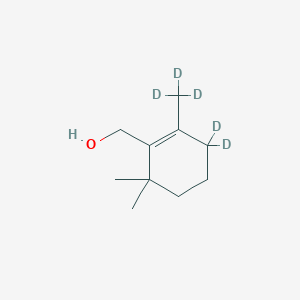

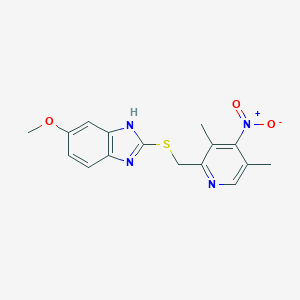

IUPAC Name |

2-[(3,5-dimethyl-4-nitropyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-9-7-17-14(10(2)15(9)20(21)22)8-24-16-18-12-5-4-11(23-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVDAEPDIQMNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1[N+](=O)[O-])C)CSC2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466706 | |

| Record name | 4-Desmethoxy-4-nitro Omeprazole Sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Desmethoxy-4-nitro Omeprazole Sulfide | |

CAS RN |

142885-91-4 | |

| Record name | 4-Desmethoxy-4-nitro Omeprazole Sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)